N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide
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Overview
Description
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is a chemical compound that belongs to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group (-NHOH) attached to an ethanimidamide moiety, which is further substituted with a 3-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Hydroxylamine Derivatization: The compound can be synthesized by reacting 2-(3-methoxyphenyl)ethanimidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, often at room temperature.
Reductive Amination:
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oximes and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydroxamic acids.
Scientific Research Applications
Chemistry: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes involved in disease processes. Industry: The compound finds applications in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide exerts its effects involves the interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide: Similar structure with a 4-methoxyphenyl group instead of 3-methoxyphenyl.
N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide: Similar structure with a 2-methoxyphenyl group instead of 3-methoxyphenyl.
Uniqueness: N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The 3-methoxyphenyl group provides distinct electronic and steric effects compared to other positional isomers.
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Properties
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIHEYWYAMPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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